Regioisomeric Purity: Confirmed Central vs. Terminal Cyano Substitution
The target compound is unambiguously identified as [2,2':5',2''-Terthiophene]-3'-carbonitrile, with the cyano group attached to the central thiophene unit [1]. This is distinct from the terminal isomer [2,2':5',2''-Terthiophene]-5-carbonitrile (CAS 110230-97-2) . The central placement is critical for symmetric electron-withdrawing effects in extended conjugated systems. While direct comparative data between these two unsubstituted isomers is limited in the literature, the 3'-cyano regioisomeric motif is a recognized structural feature for optimizing donor-acceptor polymers, as evidenced by its use in advanced monomers like 3TCN-HD-2Br, which explicitly leverages the central cyano group to enhance intermolecular interactions and film morphology .
| Evidence Dimension | Regioisomeric Structure |
|---|---|
| Target Compound Data | Cyano group located at the 3'-position on the central thiophene ring. |
| Comparator Or Baseline | 2,2':5',2''-Terthiophene-5-carbonitrile (CAS 110230-97-2); Cyano group located at the 5-position on a terminal thiophene ring. |
| Quantified Difference | Qualitative structural difference; quantitative property differences require further experimental investigation. |
| Conditions | Comparison of molecular structures from PubChem and CAS registry data. |
Why This Matters
This structural precision is essential for procuring the correct intermediate for synthesizing electronic materials with predictable optoelectronic properties, directly influencing molecular dipole and solid-state packing.
- [1] PubChem. (2024). Compound Summary for CID 58781487, 2,2':5',2''-Terthiophene-3'-carbonitrile. National Center for Biotechnology Information. View Source
